molecular formula C8H9NO2 B13967156 5-Hydroxy-2-(methylamino)benzaldehyde CAS No. 70127-99-0

5-Hydroxy-2-(methylamino)benzaldehyde

Cat. No.: B13967156
CAS No.: 70127-99-0
M. Wt: 151.16 g/mol
InChI Key: VLNDERXCPZQXFQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-2-(methylamino)benzaldehyde typically involves the functionalization of benzaldehyde derivatives. One common method is the Japp-Klingemann reaction, which involves the coupling of diazonium salts with active methylene compounds . Another approach is the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under various conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimization of reaction conditions, use of catalysts, and purification techniques, are likely employed to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-2-(methylamino)benzaldehyde undergoes several types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The hydroxyl and methylamino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles, depending on the desired substitution product

Major Products Formed

    Oxidation: 5-Hydroxy-2-(methylamino)benzoic acid

    Reduction: 5-Hydroxy-2-(methylamino)benzyl alcohol

    Substitution: Various substituted benzaldehyde derivatives

Comparison with Similar Compounds

Properties

CAS No.

70127-99-0

Molecular Formula

C8H9NO2

Molecular Weight

151.16 g/mol

IUPAC Name

5-hydroxy-2-(methylamino)benzaldehyde

InChI

InChI=1S/C8H9NO2/c1-9-8-3-2-7(11)4-6(8)5-10/h2-5,9,11H,1H3

InChI Key

VLNDERXCPZQXFQ-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=C(C=C1)O)C=O

Origin of Product

United States

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